Cas no 20322-08-1 ((5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol)

(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol is a heterocyclic compound featuring a fused pyrrolopyrazine core with a hydroxymethyl functional group at the 7-position. This structure imparts versatility in medicinal chemistry and pharmaceutical research, serving as a valuable intermediate for the synthesis of bioactive molecules. Its reactive hydroxymethyl group enables straightforward derivatization, facilitating the development of targeted compounds for drug discovery. The pyrrolopyrazine scaffold is of particular interest due to its presence in pharmacologically active agents, including kinase inhibitors and antiviral drugs. The compound's stability and synthetic accessibility make it a practical choice for exploratory research and lead optimization. Proper handling under controlled conditions is recommended due to its potential reactivity.
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol structure
20322-08-1 structure
Product Name:(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol
CAS No:20322-08-1
MF:C7H7N3O
MW:149.149980783463
CID:4756743
PubChem ID:12299627
Update Time:2025-05-21

(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol
    • 3-hydroxymethyl-4,7-diazaindole
    • AK689480
    • 5H-pyrrolo[2,3-b]pyrazin-7-ylmethanol
    • 20322-08-1
    • CS-0162267
    • DS-20242
    • AKOS006355148
    • C73833
    • Inchi: 1S/C7H7N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-3,11H,4H2,(H,9,10)
    • InChI Key: UVZVSOGQLCUCLF-UHFFFAOYSA-N
    • SMILES: OCC1=CNC2C1=NC=CN=2

Computed Properties

  • Exact Mass: 149.058912g/mol
  • Monoisotopic Mass: 149.058912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 61.8
  • Molecular Weight: 149.15g/mol

(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol Pricemore >>

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Additional information on (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol

Exploring the Potential of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol: A Comprehensive Overview

The compound with CAS No. 20322-08-1, commonly referred to as (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The Pyrrolo[2,3-b]pyrazine core of this molecule is particularly intriguing, as it combines two aromatic rings with nitrogen atoms, creating a framework that can exhibit a wide range of reactivity and selectivity.

Recent studies have highlighted the importance of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol in medicinal chemistry. Researchers have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. The methanol group attached to the pyrrolopyrazine ring plays a crucial role in modulating these activities by influencing the molecule's solubility and bioavailability. This makes (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol a valuable tool in designing new therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.

In addition to its medicinal applications, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol has also been explored in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in catalysis and sensor technology. For instance, recent research has shown that this compound can act as a highly efficient catalyst in organic synthesis reactions, particularly in the formation of complex ring systems. Furthermore, its photochemical properties make it a potential candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices.

The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol involves a multi-step process that requires precise control over reaction conditions. One of the most common methods involves the condensation of pyrrole derivatives with pyrazine precursors under high temperatures or microwave irradiation. The introduction of the methanol group is typically achieved through nucleophilic substitution or alkylation reactions. These synthetic strategies not only ensure high yields but also allow for further functionalization of the molecule to tailor its properties for specific applications.

From an environmental standpoint, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol has shown biodegradability under certain conditions, which is a critical factor for its sustainable use. However, further studies are needed to fully understand its environmental impact and develop eco-friendly production methods. This compound's potential as a green chemical intermediate is particularly appealing given the increasing emphasis on sustainability in modern industries.

In conclusion, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol represents a versatile and multifaceted compound with applications spanning medicinal chemistry, materials science, and environmental technology. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions across various disciplines. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.

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